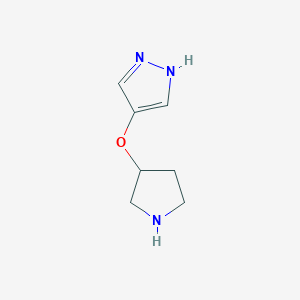
4-(Pyrrolidin-3-yloxy)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Pyrrolidin-3-yloxy)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a pyrrolidin-3-yloxy group. This compound is of interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidin-3-yloxy)-1H-pyrazole typically involves the reaction of a pyrazole derivative with a pyrrolidine derivative under specific conditions. One common method is the nucleophilic substitution reaction where the hydroxyl group of the pyrazole is replaced by the pyrrolidin-3-yloxy group. This reaction often requires a base such as sodium hydride or potassium carbonate to deprotonate the hydroxyl group, facilitating the substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
4-(Pyrrolidin-3-yloxy)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrazole ring to a pyrazoline ring.
Substitution: The pyrrolidin-3-yloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Bases like sodium hydride or potassium carbonate are used to facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce pyrazoline derivatives.
科学的研究の応用
4-(Pyrrolidin-3-yloxy)-1H-pyrazole has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 4-(Pyrrolidin-3-yloxy)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidin-3-yloxy group can enhance the binding affinity of the compound to its target, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes.
類似化合物との比較
Similar Compounds
4-(Pyrrolidin-3-yloxy)-pyridine: This compound has a pyridine ring instead of a pyrazole ring and exhibits similar biological activities.
5-(5-nitro-2-furyl)-3-[4-(pyrrolidin-3-yloxy)phenyl]-1,2,4-oxadiazole: This compound contains a pyrrolidin-3-yloxy group and is active against Gram-positive pathogens.
Uniqueness
4-(Pyrrolidin-3-yloxy)-1H-pyrazole is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other similar compounds. Its pyrazole ring provides a different electronic environment and steric profile, influencing its interactions with molecular targets.
特性
分子式 |
C7H11N3O |
|---|---|
分子量 |
153.18 g/mol |
IUPAC名 |
4-pyrrolidin-3-yloxy-1H-pyrazole |
InChI |
InChI=1S/C7H11N3O/c1-2-8-3-6(1)11-7-4-9-10-5-7/h4-6,8H,1-3H2,(H,9,10) |
InChIキー |
RQSKYEQQEWAJQH-UHFFFAOYSA-N |
正規SMILES |
C1CNCC1OC2=CNN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


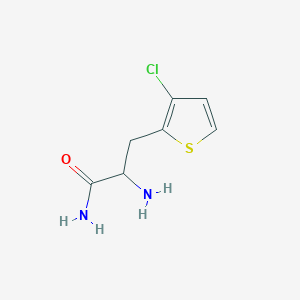
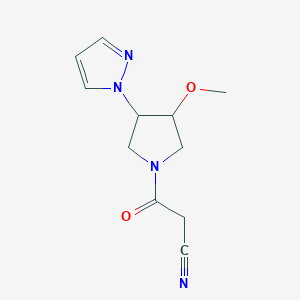

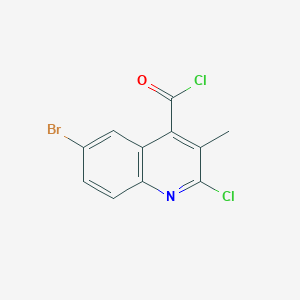
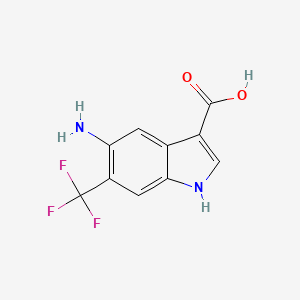
![7-Bromo-2-(tert-butyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13336108.png)
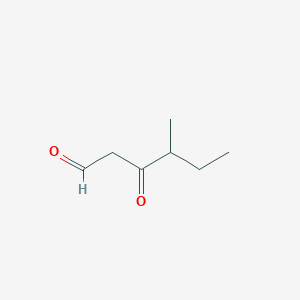
![1-Isopropyl-3-(pyridin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13336114.png)
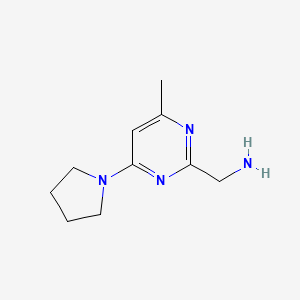
![3,3-Difluorobicyclo[3.1.0]hexan-6-amine](/img/structure/B13336130.png)


![2-(L-Prolyl)-3a-(hydroxymethyl)octahydrocyclopenta[c]pyrrole](/img/structure/B13336140.png)

